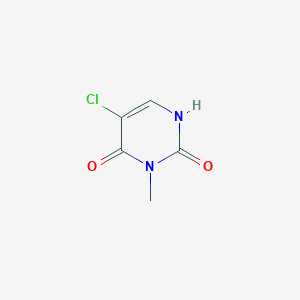![molecular formula C16H9ClF3NO B12915628 3-[4-Chlorobenzal]-6-trifluoromethyloxindole CAS No. 35315-58-3](/img/structure/B12915628.png)
3-[4-Chlorobenzal]-6-trifluoromethyloxindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Chlorobenzal]-6-trifluoromethyloxindole is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorobenzal group and a trifluoromethyl group attached to an oxindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chlorobenzal]-6-trifluoromethyloxindole typically involves the condensation of 4-chlorobenzaldehyde with 6-trifluoromethyloxindole under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-[4-Chlorobenzal]-6-trifluoromethyloxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzal group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
3-[4-Chlorobenzal]-6-trifluoromethyloxindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-Chlorobenzal]-6-trifluoromethyloxindole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzal-azino-isonitrosoacetophenone
- 4-Methylbenzal-azino-isonitrosoacetophenone
- Vinyl chloride and similar compounds
Uniqueness
3-[4-Chlorobenzal]-6-trifluoromethyloxindole stands out due to its unique combination of a chlorobenzal group and a trifluoromethyl group attached to an oxindole core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
35315-58-3 |
|---|---|
Molecular Formula |
C16H9ClF3NO |
Molecular Weight |
323.69 g/mol |
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C16H9ClF3NO/c17-11-4-1-9(2-5-11)7-13-12-6-3-10(16(18,19)20)8-14(12)21-15(13)22/h1-8H,(H,21,22)/b13-7- |
InChI Key |
OAINKVACUVCBGC-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C3=C(C=C(C=C3)C(F)(F)F)NC2=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C3=C(C=C(C=C3)C(F)(F)F)NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915554.png)
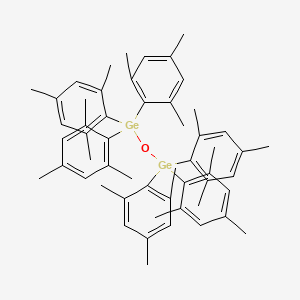
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
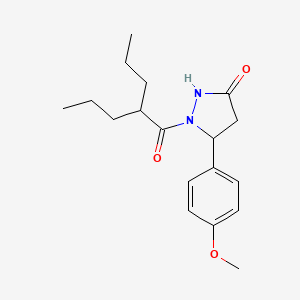
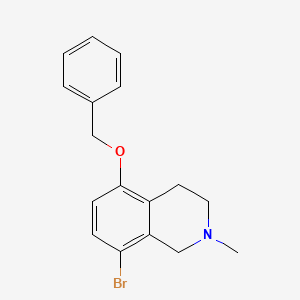

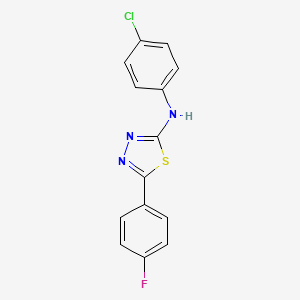
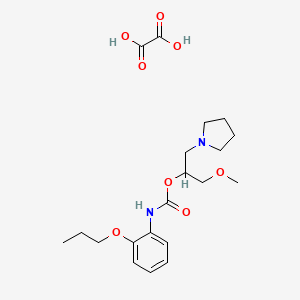
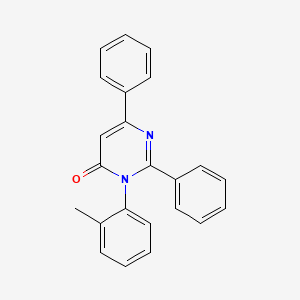

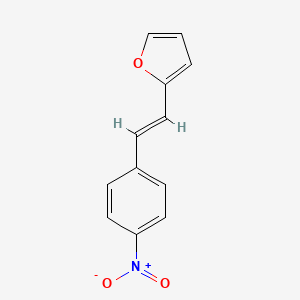
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
